L-Threonic acid calcium salt

Description

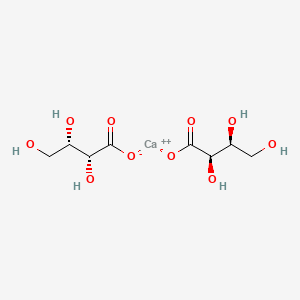

L-Threonic acid calcium salt (chemical formula: C₈H₁₄CaO₁₀, molecular weight: 310.27) is a calcium salt derived from L-threonic acid, a metabolite of ascorbic acid (vitamin C). It is synthesized via the oxidation of ascorbic acid in the presence of calcium carbonate and hydrogen peroxide, yielding a stable, water-soluble compound with high purity (>97%) . Structurally, it coordinates calcium ions (Ca²⁺) through the carboxylate group of L-threonic acid, forming a tetrahedral coordination complex .

Properties

IUPAC Name |

calcium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-BALCVSAKSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-61-6 | |

| Record name | Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonic acid calcium salt can be synthesized from calcium ascorbate and oxygen under the action of a bio-enzyme . The process involves the following steps:

Raw Materials: Calcium ascorbate (65-70 parts by weight) and oxygen (30-35 parts by weight).

Reaction Conditions: The reaction occurs under the influence of a bio-enzyme (0.03-0.05 parts by weight).

Procedure: Calcium ascorbate and oxygen react to form L-threonic acid calcium salt.

Industrial Production Methods

The industrial production of L-threonic acid calcium salt involves a similar process but on a larger scale. The simplicity of the reaction and the stability of the product make it suitable for large-scale production. The product obtained has high purity and stable quality, making it beneficial for calcium supplementation and the treatment of osteoporosis .

Chemical Reactions Analysis

Oxidation Reactions

L-threonic acid, the conjugate base of calcium L-threonate, undergoes oxidation to form oxalate complexes. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄):

Key Conditions and Reagents:

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Major Product |

|---|---|---|---|---|

| H₂O₂ (30%) | Water | 10–40°C | 3–6 hours | Oxalate salts |

| KMnO₄ | H₂O | 25–80°C | 1–4 hours | Oxalic acid |

Industrial processes often use H₂O₂ for controlled oxidation to avoid over-degradation of the threonate backbone .

Substitution Reactions

The calcium ion (Ca²⁺) in L-threonate can be replaced by other metal ions (e.g., Mg²⁺, Fe²⁺, Na⁺) via ion-exchange reactions. This property is exploited in industrial synthesis of metal threonate derivatives:

Metal Threonate Derivatives:

Coordination Chemistry

L-threonate acts as a polydentate ligand, forming complexes with transition metals. The hydroxyl and carboxylate groups enable chelation, enhancing stability in aqueous solutions:

Example: Iron(III)-Threonate Complex

-

Synthesis : Reaction of L-threonic acid with FeSO₄·7H₂O in acidic conditions.

-

Structure : Octahedral geometry with Fe³⁺ coordinated by four hydroxyl oxygen atoms and two carboxylate groups.

Synthetic Routes to Calcium L-threonate

The compound is synthesized via oxidation of L-ascorbic acid (vitamin C) in the presence of calcium carbonate:

Industrial Protocol :

-

Reactants : L-ascorbic acid (C₆H₈O₆), CaCO₃, H₂O₂.

-

Reaction :

-

Conditions :

Stability and Degradation

-

Thermal Stability : Decomposes above 300°C, forming calcium oxide and carbonaceous residues .

-

Photodegradation : Exposure to UV light accelerates decarboxylation, producing glycolic acid and CO₂ .

Pharmacokinetic Interactions

While not a direct chemical reaction, L-threonate enhances vitamin C uptake in cells via competitive inhibition of ascorbate transporters, indirectly influencing redox pathways .

Scientific Research Applications

Nutritional Supplementation

Calcium Source

Calcium L-threonate is primarily utilized as a dietary supplement to address calcium deficiencies. Its bioavailability is higher compared to other calcium salts, making it an effective option for enhancing calcium intake in individuals at risk of osteoporosis and other bone-related conditions . Studies have shown that the absorption of calcium from calcium L-threonate is superior to that from calcium acetate and gluconate, with significant implications for dietary supplementation .

Bone Health and Osteoporosis Treatment

Mechanism of Action

Calcium L-threonate has been studied for its role in bone health. It promotes the uptake of vitamin C in osteoblasts, which are crucial for bone formation. Vitamin C is known to stimulate collagen synthesis and enhance mineralization processes . In vitro studies have demonstrated that calcium L-threonate inhibits osteoclast activity, thereby reducing bone resorption and potentially mitigating osteoporosis progression .

Clinical Studies

A clinical study involving healthy Chinese volunteers assessed the pharmacokinetics and safety of calcium L-threonate. The results indicated that it was well-tolerated with no significant adverse effects observed at various dosages. The compound was rapidly absorbed, with peak plasma concentrations reached within two hours post-administration . This rapid absorption is critical for its effectiveness as a supplement in managing calcium levels.

Pharmacological Applications

Potential Therapeutic Uses

While primarily recognized for its nutritional benefits, research suggests that calcium L-threonate may have therapeutic applications beyond supplementation. It has been investigated for its potential to enhance vitamin C retention in the body, which could be beneficial in treating conditions associated with oxidative stress and inflammation . Furthermore, the compound's low toxicity profile makes it a candidate for further exploration in pharmacological contexts.

Comparative Analysis of Calcium Sources

The following table summarizes the comparative bioavailability and efficacy of various calcium sources:

| Calcium Source | Bioavailability | Efficacy in Osteoporosis | Notes |

|---|---|---|---|

| Calcium L-Threonate | High | Effective | Superior absorption; promotes vitamin C uptake |

| Calcium Gluconate | Moderate | Moderate | Commonly used but less bioavailable |

| Calcium Acetate | Low | Limited | Less effective for supplementation |

Mechanism of Action

L-Threonic acid calcium salt exerts its effects through the following mechanisms:

Calcium Absorption: Once ingested, it dissociates into calcium and L-threonic acid.

Vitamin C Uptake: L-threonic acid stimulates the uptake of vitamin C, which is essential for collagen synthesis and bone health.

Bone Resorption Inhibition: It inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby promoting bone density.

Comparison with Similar Compounds

Structural and Functional Insights

Metal Coordination Chemistry

- L-Threonic Acid Calcium Salt : Ca²⁺ binds to two carboxylate groups from two L-threonate molecules, forming a neutral complex (M:L ratio = 1:2) .

- Comparison with Zinc L-Threonate : Zinc adopts a similar coordination but exhibits lower thermal stability (decomposes at 250°C vs. >300°C for calcium) .

Pharmacokinetics

- Absorption : Rapid uptake in humans (Tₘₐₓ = 1.5–2.5 hours), with food increasing bioavailability by 30% .

Biological Activity

L-Threonic acid calcium salt, also known as calcium L-threonate, is a calcium salt derived from L-threonic acid, which is a metabolite of vitamin C (ascorbic acid). This compound has garnered attention due to its potential biological activities, particularly in enhancing calcium absorption and utilization in the body.

- Chemical Formula : C8H14CaO10

- Molecular Weight : 286.27 g/mol

- CAS Number : 13388558

Calcium Absorption and Metabolism

Calcium L-threonate is primarily recognized for its role in improving calcium bioavailability. Studies have shown that it enhances the absorption of calcium compared to other calcium salts. In human trials, a single oral dose of 2025 mg of calcium L-threonate resulted in a peak plasma concentration of 32.3 mg/L within approximately 2 hours, indicating effective absorption .

L-threonic acid facilitates the uptake of vitamin C, which is crucial for various physiological processes including collagen synthesis and bone mineralization. The presence of L-threonic acid has been shown to stimulate vitamin C uptake in human T-lymphoma cells, thereby enhancing its retention and activity . This interaction suggests a synergistic effect where L-threonic acid not only aids in calcium absorption but also promotes the biological functions associated with vitamin C.

Therapeutic Applications

- Osteoporosis Treatment : Calcium L-threonate is being explored as a treatment for osteoporosis due to its ability to enhance calcium absorption and support bone health.

- Calcium Supplementation : It serves as a dietary supplement for individuals with calcium deficiencies, particularly in populations at risk for osteoporosis.

Pharmacokinetics

Research indicates that calcium L-threonate has favorable pharmacokinetic properties:

- Absorption : Rapid absorption with significant bioavailability.

- Half-life : Approximately 2.7 hours post-administration .

- Clearance : Total clearance was noted at about 14.5 L/h .

Safety Profile

Calcium L-threonate has demonstrated low toxicity levels. In animal studies, no adverse effects were observed at high doses (up to 40 g/kg) and it was well tolerated in human subjects during clinical trials . The European Food Safety Authority (EFSA) has assessed its safety for use in food supplements, concluding that it poses no safety concerns at recommended dosages .

Study on Cognitive Function

A recent study investigated the cognitive benefits of magnesium L-threonate (a related compound) which may provide insights into the broader effects of L-threonic acid derivatives. The study found significant improvements in memory and cognitive function among participants supplemented with magnesium L-threonate, suggesting potential neuroprotective effects linked to threonate compounds .

| Study Parameter | Experimental Group | Control Group | p-value |

|---|---|---|---|

| Memory Improvement Score | 85 ± 10 | 75 ± 12 | <0.001 |

| Cognitive Flexibility | 78 ± 9 | 70 ± 11 | <0.01 |

Q & A

Q. What is the synthetic pathway for L-Threonic acid calcium salt, and how is purity ensured during production?

L-Threonic acid calcium salt is synthesized via alkaline oxidation of L-ascorbic acid (vitamin C), yielding L-threonic acid, which is then complexed with calcium ions. Critical purity considerations include:

- Chromatographic purification : High-performance liquid chromatography (HPLC) to remove byproducts like oxalic acid .

- Crystallization control : Adjusting pH and temperature to optimize crystal formation, ensuring >98% purity .

- Analytical validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. What mechanistic evidence supports its role in osteoblast activation?

In vitro studies using osteoblast cell lines (e.g., MC3T3-E1) demonstrate:

Q. How does L-Threonic acid calcium salt improve intestinal calcium absorption compared to other salts?

It facilitates passive molecular absorption due to its high solubility in aqueous environments, bypassing active transport mechanisms. Key methodologies to assess this include:

- Caco-2 cell monolayers : Measuring transepithelial electrical resistance (TEER) and calcium flux .

- Isotopic tracing : Using ⁴⁵Ca to quantify absorption efficiency in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in calcium bioavailability data across studies?

Discrepancies may arise from variations in experimental design. Recommended approaches include:

- Standardized dosing : Controlling for calcium intake, pH, and co-administered agents (e.g., vitamin D) .

- Comparative models : Parallel testing in in vitro (Caco-2), ex vivo (intestinal sacs), and in vivo (rodent) systems .

- Meta-analysis : Pooling data from studies with matched protocols to identify confounding variables .

Q. What experimental strategies are optimal for assessing stability under physiological conditions?

Stability studies should address:

- pH-dependent degradation : Simulate gastric (pH 1.5–3.5) and intestinal (pH 6.5–7.5) environments, analyzing residue via LC-MS .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>300°C) .

- Light sensitivity : UV-Vis spectroscopy to monitor photodegradation in solution .

Q. How does L-Threonic acid calcium salt interact with ascorbic acid metabolism, and what are the implications for study design?

As a metabolite of ascorbic acid, it may modulate vitamin C recycling. Methodologies to explore this include:

Q. What are the challenges in evaluating long-term safety, and how can they be mitigated?

While EFSA reports low toxicity , longitudinal studies require:

- Chronic dosing models : Rodent studies over 6–12 months, monitoring renal calcium deposition and bone density via micro-CT .

- Mutagenicity assays : Ames test or micronucleus assays to rule out genotoxicity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.